N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 865287-19-0
VCID: VC7465247
InChI: InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)
SMILES: CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
Molecular Formula: C12H12ClN3O2
Molecular Weight: 265.7

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

CAS No.: 865287-19-0

Cat. No.: VC7465247

Molecular Formula: C12H12ClN3O2

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide - 865287-19-0

Specification

CAS No. 865287-19-0
Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
IUPAC Name N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Standard InChI InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)
Standard InChI Key XYLLTQHARJUXDD-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl

Introduction

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the oxadiazole class, which is known for its diverse applications in pharmaceuticals and organic chemistry. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of oxadiazoles.

Synthesis and Preparation

The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide would typically involve the reaction of a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with 2-methylpropanoyl chloride in the presence of a base. This method is common for forming amide bonds in organic chemistry.

Potential Applications

Oxadiazoles are known for their antimicrobial, anti-inflammatory, and antiviral properties, making them candidates for pharmaceutical applications. The specific compound may exhibit similar biological activities due to its structural features.

Potential ApplicationRationale
Antimicrobial AgentOxadiazoles have shown antimicrobial activity in various studies
Anti-inflammatory AgentThe presence of the phenyl group may enhance anti-inflammatory properties
Antiviral AgentSome oxadiazoles have demonstrated antiviral activity, suggesting potential for this compound

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator